molecular formula C4H4BrNO2 B1273690 3-Bromo-5-hydroxymethylisoxazole CAS No. 25742-00-1

3-Bromo-5-hydroxymethylisoxazole

Cat. No. B1273690
CAS RN: 25742-00-1
M. Wt: 177.98 g/mol
InChI Key: IPMKBMJCEWOFOB-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-5-hydroxymethylisoxazole, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into various compounds with potential biological activities. The presence of a bromine atom and a hydroxymethyl group in the compound suggests that it could be a useful intermediate in organic synthesis, potentially leading to the formation of various substituted isoxazoles with different properties and activities .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid, a related compound, has been described using two procedures, one of which involves the treatment of dimethyl acetylenedicarboxylate with hydroxylamine . Another method for synthesizing isoxazole derivatives involves the condensation of I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . These methods highlight the reactivity of isoxazole precursors with halogens and hydroxylamine, which could be relevant for the synthesis of 3-Bromo-5-hydroxymethylisoxazole.

Molecular Structure Analysis

Isoxazole derivatives exhibit interesting tautomeric behavior, where they can exist in different forms depending on the solvent's polarity . The molecular structure of isoxazole derivatives can be influenced by substituents on the ring, as seen in the case of 3-methyl-5-hydroxyisoxazole, which has four isomers with different stabilities . The presence of a bromine atom in the 3-Bromo-5-hydroxymethylisoxazole could affect its reactivity and the type of isomers that can be formed.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including bromination, which is described for 2-methylisoxazolin-5-ones . The bromine atom in 3-Bromo-5-hydroxymethylisoxazole could make it a suitable candidate for further functionalization through nucleophilic substitution reactions, as seen in the synthesis of brominated trihalomethylenones . Additionally, the compound 3-bromomethylbenzo[d]isoxazole has been used as a precursor in a one-pot synthesis, demonstrating the potential of brominated isoxazoles in heterocyclic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary significantly depending on the substituents attached to the ring. For example, remarkable differences in the physical properties of 3-aryl and 4-aryl compounds have been pointed out . The basicity and acidity of isoxazole and its derivatives have been recorded, with isoxazol-5-ones being acids of comparable strength to carboxylic acids . The dissociation constants of various benzisoxazole derivatives have been determined, indicating the influence of different substituents on the ionization behavior of these compounds . These findings suggest that the physical and chemical properties of 3-Bromo-5-hydroxymethylisoxazole would need to be characterized to understand its behavior in different environments and its potential applications in synthesis and medicinal chemistry.

Scientific Research Applications

Tautomerism and Basicity

Research by Boulton and Katritzky (1961) explored the tautomerism of heteroaromatic compounds including isoxazoles. They found that certain isoxazoles exist in different forms depending on the solvent, which could have implications for the behavior of 3-Bromo-5-hydroxymethylisoxazole in various environments. This study also recorded the basicities of different isoxazole derivatives, which is crucial for understanding their chemical properties and potential applications (Boulton & Katritzky, 1961).

Synthesis and Biological Activity

Popat et al. (2004) synthesized derivatives of 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles and examined their antitubercular and antimicrobial activities. This suggests that 3-Bromo-5-hydroxymethylisoxazole could have potential applications in the development of antimicrobial agents (Popat et al., 2004).

Heterocyclization of Brominated Isoxazoles

Flores et al. (2009) studied the heterocyclization of brominated isoxazoles, including those with a hydroxymethyl group. Their work can inform potential synthetic pathways and chemical transformations of 3-Bromo-5-hydroxymethylisoxazole, which might be useful in various chemical syntheses (Flores et al., 2009).

Synthesis of Fluoroalkylisoxazole Building Blocks

Chalyk et al. (2019) conducted a comprehensive study on synthesizing fluoroalkyl-substituted isoxazoles from halogenoximes. Since 3-Bromo-5-hydroxymethylisoxazole can be considered a halogenoxime, this research may provide insights into its potential utility in creating novel isoxazole-based compounds (Chalyk et al., 2019).

Safety And Hazards

The safety information available indicates that 3-Bromo-5-hydroxymethylisoxazole may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(3-bromo-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2/c5-4-1-3(2-7)8-6-4/h1,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMKBMJCEWOFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376821
Record name 3-Bromo-5-hydroxymethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-hydroxymethylisoxazole

CAS RN

25742-00-1
Record name 3-Bromo-5-hydroxymethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-1,2-oxazol-5-yl)methanol
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